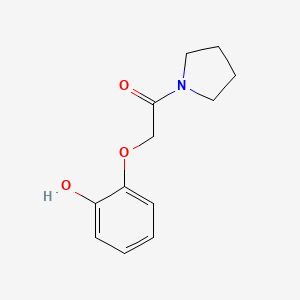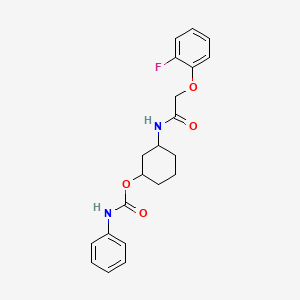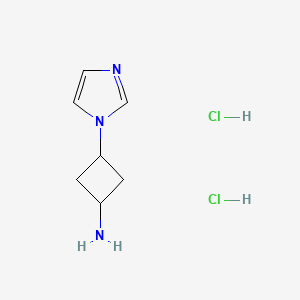
3-chloro-N-(3,4-dichlorophenyl)propanamide
Overview
Description
“3-chloro-N-(3,4-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO . It is a derivative of propanamide .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(3,4-dichlorophenyl)propanamide” consists of a propanamide group attached to a 3,4-dichlorophenyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(3,4-dichlorophenyl)propanamide” are not fully detailed in the available resources. It has a molecular weight of 252.52492 .Scientific Research Applications
Environmental Impact and Mobility
Propanil, a compound closely related to 3-chloro-N-(3,4-dichlorophenyl)propanamide, is extensively used as a post-emergent herbicide in paddy rice cultivation. A study conducted in Sri Lanka investigated the concentrations of propanil in paddy soil and water, as well as in adjacent wetlands receiving runoff from paddy fields. Notably, propanil was detected in both soil and water samples up to 14 days after treatment. This study highlights the environmental mobility of propanil and its potential accumulation in edible wetland plants, which could pose health risks to humans consuming these plants regularly (Perera, Burleigh, & Davis, 1999).
Photocatalytic Degradation
The titanium dioxide (TiO2) catalyzed degradation of N-(3,4-dichlorophenyl)propanamide, another variant of the compound , was studied in water. Both UV-A and solar light were found to be effective in degrading this compound. The degradation process primarily involves ring hydroxylation and cleavage, leading to the formation of chloride, ammonia, and other decomposition products. This research provides insight into potential methods for the environmental remediation of this herbicide (Sturini, Fasani, Prandi, & Albini, 1997).
Synthesis and Antibacterial Properties
A study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which includes compounds similar to 3-chloro-N-(3,4-dichlorophenyl)propanamide. These compounds demonstrated antibacterial and antifungal properties, highlighting their potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Optical and Electro-Optical Applications
Research into the synthesis and characterization of N-(2-Chlorophenyl)-(1-Propanamide), a structurally related compound, revealed its potential as a new organic nonlinear optical material. The study showed that these crystals, grown using the slow evaporation technique, exhibited properties suitable for electro-optic applications. This suggests a possible use of 3-chloro-N-(3,4-dichlorophenyl)propanamide in similar fields (Prabhu & Rao, 2000; Prabhu et al., 2001).
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(3,4-dichlorophenyl)propanamide is the photosynthetic electron transport chain in photosynthesis . This compound interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .
Mode of Action
3-chloro-N-(3,4-dichlorophenyl)propanamide: interacts with its targets by inhibiting the Hill reaction in photosynthetic electron transfer (photosystem II) . This inhibition disrupts the normal flow of electrons during photosynthesis, which in turn reduces the plant’s ability to produce ATP and reductant potential .
Biochemical Pathways
The action of 3-chloro-N-(3,4-dichlorophenyl)propanamide primarily affects the photosynthetic electron transport chain. This chain is a crucial component of the light-dependent reactions in photosynthesis, where light energy is converted into chemical energy. By inhibiting this process, the compound disrupts the plant’s energy production, leading to reduced growth and eventually plant death .
Pharmacokinetics
The ADME properties of 3-chloro-N-(3,4-dichlorophenyl)propanamide It is moderately soluble in water and has a low volatility .
Result of Action
The molecular and cellular effects of 3-chloro-N-(3,4-dichlorophenyl)propanamide ’s action result in the disruption of photosynthesis. This leads to a decrease in the plant’s ability to produce energy, which can result in stunted growth or even plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-chloro-N-(3,4-dichlorophenyl)propanamide . For instance, the compound’s effectiveness can be influenced by factors such as soil composition, temperature, and moisture levels .
properties
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEAXRWEGVPLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4-dichlorophenyl)propanamide | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)
![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)
![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)
![3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2701588.png)


![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)